molecular formula C18H22FN3OS B2488599 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole CAS No. 897480-31-8

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole

Cat. No.: B2488599
CAS No.: 897480-31-8
M. Wt: 347.45
InChI Key: SIDSYGHNJMGLJM-UHFFFAOYSA-N
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Description

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core substituted with a fluoro group and a piperazine ring bonded to a cyclohexanecarbonyl group.

Scientific Research Applications

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Future Directions

The future directions for the research and development of Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone and similar compounds could involve further exploration of their pharmacological activities, optimization of their synthesis process, and investigation of their potential applications in treating various diseases .

Mechanism of Action

Target of Action

Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, with the target being DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in the disruption of cell wall biosynthesis, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to cell lysis and death of the bacteria .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This makes it a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, presence of other substances that can interact with the compound, and the temperature . .

Preparation Methods

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the fluoro substituent. The piperazine ring is then attached, and finally, the cyclohexanecarbonyl group is introduced. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluoro substituent.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Comparison with Similar Compounds

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluoro-1,3-benzothiazole can be compared with similar compounds, such as:

    2-(4-cyclohexanecarbonylpiperazin-1-yl)-1,3-benzothiazole: Lacks the fluoro substituent, resulting in different chemical and biological properties.

    4-fluoro-1,3-benzothiazole: Lacks the piperazine and cyclohexanecarbonyl groups, leading to distinct reactivity and applications.

    1-(4-cyclohexanecarbonylpiperazin-1-yl)-4-fluorobenzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

cyclohexyl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDSYGHNJMGLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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